5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide
Description
5-Chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom (position 5), ethoxy group (position 2), and methyl group (position 4). The sulfonamide nitrogen is further functionalized with a 2-(cyclohex-1-en-1-yl)ethyl chain. This structure combines aromatic, aliphatic, and heterocyclic components, making it a candidate for diverse biological applications, including antimicrobial or antiproliferative activities, as seen in structurally related sulfonamides .
Properties
IUPAC Name |
5-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-ethoxy-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3S/c1-3-22-16-11-13(2)15(18)12-17(16)23(20,21)19-10-9-14-7-5-4-6-8-14/h7,11-12,19H,3-6,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGHTJHQMCFQDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCC2=CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of benzene sulfonamides, which are known for various pharmacological effects, including antibacterial, antitumor, and cardiovascular activities. Understanding the biological activity of this specific compound involves examining its pharmacodynamics, molecular interactions, and effects in biological models.
Antibacterial Activity
Sulfonamides are traditionally known for their antibacterial properties. Studies have indicated that derivatives of sulfonamides can inhibit bacterial growth by interfering with folate synthesis. While specific data on this compound's antibacterial efficacy is limited, its structural similarity to other known sulfonamides suggests potential activity against a range of Gram-positive and Gram-negative bacteria.
Antitumor Activity
Recent research highlights the antitumor potential of sulfonamide derivatives. For example, benzene sulfonamides have shown cytotoxic effects against various cancer cell lines. In a study involving structurally similar compounds, significant inhibition of cell proliferation was observed in M-HeLa and MCF-7 cell lines . The mechanisms involved may include the induction of apoptosis and disruption of DNA synthesis.
Cardiovascular Effects
A study focused on the cardiovascular effects of benzene sulfonamides utilized an isolated rat heart model to evaluate perfusion pressure and coronary resistance . Although direct studies on this compound are lacking, the findings suggest that related compounds can significantly affect cardiovascular parameters, potentially providing insights into this compound's biological activity.
Molecular Interactions
Molecular docking studies have been employed to predict the interactions between sulfonamide derivatives and target proteins. For instance, theoretical assessments indicate that certain sulfonamides may interact with calcium channels, influencing vascular resistance and perfusion pressure . This suggests that this compound could also exhibit similar interactions due to its structural characteristics.
Study 1: Antitumor Activity in Cell Lines
A comparative study evaluated the cytotoxicity of various benzene sulfonamide derivatives against cancer cell lines. The lead compounds demonstrated IC50 values comparable to established chemotherapeutics like Doxorubicin, indicating significant antitumor potential . Although specific data on our compound is not available, it is reasonable to hypothesize similar effects based on structural analogs.
Study 2: Cardiovascular Impact
In another investigation utilizing an isolated rat heart model, researchers assessed the impact of several sulfonamide derivatives on coronary resistance and perfusion pressure. Results indicated that certain derivatives could effectively lower these parameters, suggesting a therapeutic potential for managing cardiovascular conditions .
Comparison with Similar Compounds
Structural Analogues in Sulfonamide Derivatives
Sulfonamides are a prolific class of compounds with variations in substituents influencing their physicochemical and biological properties. Below is a comparative analysis with key analogues:
Key Observations :
- Electronic Effects : The ethoxy group (electron-donating) at position 2 may stabilize the sulfonamide’s negative charge, contrasting with the electron-withdrawing chloro substituents in Compound 11 .
Cyclohexenyl-Containing Analogues
The cyclohexenyl moiety is a structural feature shared with other bioactive compounds:
Key Observations :
- Metabolic Stability : Cyclohexenyl groups, as in USP Reference Standard (), resist oxidative metabolism compared to purely aliphatic chains, suggesting improved pharmacokinetics for the target compound .
Heterocyclic Sulfonamides
Sulfonamides fused with heterocycles exhibit distinct properties:
Key Observations :
- Aromatic Systems : Benzene-sulfonamides (target) lack the fused heterocycles of indazole or benzoxazole derivatives, which may reduce DNA-binding efficacy but lower toxicity .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
